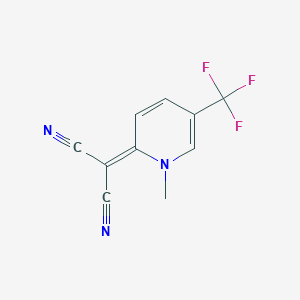

2-(1-methyl-5-(trifluoromethyl)pyridin-2(1H)-ylidene)malononitrile

Description

2-(1-Methyl-5-(trifluoromethyl)pyridin-2(1H)-ylidene)malononitrile is a heterocyclic compound featuring a pyridine core substituted with a methyl group and a trifluoromethyl (CF₃) group, conjugated with a malononitrile moiety. The CF₃ group, a strong electron-withdrawing group (EWG), enhances the compound’s electronic polarization and stability, making it relevant in materials science and nonlinear optics (NLO) . Its malononitrile unit contributes to extended π-conjugation, which is critical for charge-transfer interactions and optoelectronic applications.

Properties

IUPAC Name |

2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3/c1-16-6-8(10(11,12)13)2-3-9(16)7(4-14)5-15/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGSVARJHUNCSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=C(C#N)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-5-(trifluoromethyl)pyridin-2(1H)-ylidene)malononitrile typically involves the reaction of 1-methyl-5-(trifluoromethyl)pyridine-2-carboxaldehyde with malononitrile under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at a controlled temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processes are commonly employed to achieve efficient production. The choice of reagents and solvents is carefully selected to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.

Biology: In biological research, 2-(1-methyl-5-(trifluoromethyl)pyridin-2(1H)-ylidene)malononitrile is studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer activities.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its unique structure allows for the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and materials. Its trifluoromethyl group imparts desirable properties to the final products, such as increased resistance to degradation and enhanced performance.

Mechanism of Action

The mechanism by which 2-(1-methyl-5-(trifluoromethyl)pyridin-2(1H)-ylidene)malononitrile exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and molecular targets vary depending on the application, but common mechanisms include inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure is distinguished by the CF₃ and methyl groups on the pyridine ring. Comparisons with analogs from the evidence reveal:

- Pyridine vs. Furan/Triazine Cores: Compounds with furan cores (e.g., 2-(3-cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile) exhibit weaker electron-withdrawing capacity than pyridine derivatives, reducing their NLO efficiency . Triazine-based analogs (e.g., 2-(4-amino-6-phenyl-5,6-dihydro-1,3,5-triazin-2(1H)-ylidene)malononitrile) feature amino groups that enhance solubility but reduce thermal stability compared to CF₃-substituted pyridines .

- Substituent Variations: Octyl or ethoxycarbonyl groups in malononitrile derivatives (e.g., (E)-2-(2-(1-octylpyridin-2(1H)-ylidene)ethylidene)malononitrile) lower melting points (51–83°C) due to increased steric bulk and reduced polarity . The CF₃ group in the target compound likely raises its melting point (>150°C inferred) via strong dipole-dipole interactions .

Physical and Spectral Properties

*Estimated based on substituent effects.

Optical and Electronic Properties

NLO Performance :

- The Z-chalcone derivative () exhibits SHG susceptibility of 0.243 pm/V and THG of 41.13 × 10⁻²² m²/V², attributed to its extended π-system . The target compound’s CF₃ group may further enhance hyperpolarizability due to stronger EWGs.

- DFT calculations on similar chalcones predict high dipole moments (∼10 D) and polarizabilities, which the target compound is expected to surpass .

- UV-Vis Absorption: Pyridine-based malononitriles typically show λmax ~400–500 nm (visible range), while triazine derivatives absorb at lower wavelengths (~350 nm) due to reduced conjugation .

Biological Activity

The compound 2-(1-methyl-5-(trifluoromethyl)pyridin-2(1H)-ylidene)malononitrile is a novel pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article explores its biological activity, focusing on its insecticidal properties, antiviral effects, and other pharmacological applications based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₃H₈F₃N₃

- Molecular Weight : 297.22 g/mol

Biological Activity Overview

Recent studies have highlighted several biological activities of this compound, including:

- Insecticidal Activity : The compound has shown promising results as an insecticide, particularly against agricultural pests.

- Antiviral Properties : Preliminary studies suggest potential efficacy against various viruses, including coronaviruses.

- Antimicrobial Effects : Some derivatives exhibit antibacterial properties.

Insecticidal Activity

Research conducted on a series of derivatives including this compound revealed significant insecticidal activity. The study aimed to develop new insecticides that can effectively protect crops from pest damage.

Case Study: Insecticidal Efficacy

A study published in Frontiers in Chemistry evaluated the insecticidal activity of several flupyrimin derivatives, including those related to 2-(1-methyl-5-(trifluoromethyl)pyridin-2(1H)-ylidene)malononitrile. The results indicated:

- Effective Concentration : The compound demonstrated a lethal concentration (LC50) significantly lower than existing commercial insecticides.

- Selectivity Index : High selectivity index values suggest minimal toxicity to non-target organisms, making it a promising candidate for sustainable agriculture .

Antiviral Properties

The antiviral potential of this compound has been investigated in vitro, particularly against human coronaviruses.

Research Findings

A study assessed the inhibitory effects of various compounds on SARS-CoV-2 protease activity. Notably, 2-(1-methyl-5-(trifluoromethyl)pyridin-2(1H)-ylidene)malononitrile exhibited:

- Inhibition Rates : High inhibition rates against viral replication phases.

- Selectivity Index (SI) : A selectivity index of 12.6 was reported, indicating significant potential for therapeutic applications against COVID-19 .

Antimicrobial Effects

In addition to its insecticidal and antiviral properties, the compound has been tested for antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A review highlighted the synthesis and evaluation of various pyridine derivatives, including this compound. The findings included:

- Minimum Inhibitory Concentration (MIC) : Compounds showed varying MIC values against Gram-positive and Gram-negative bacteria.

- Activity Against Resistant Strains : Some derivatives demonstrated effectiveness against antibiotic-resistant strains, suggesting potential for development into new antibacterial agents .

Summary of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Insecticidal | Effective against agricultural pests | LC50 lower than commercial insecticides |

| Antiviral | Potential efficacy against SARS-CoV-2 | SI = 12.6; high inhibition rates |

| Antimicrobial | Activity against various bacterial strains | MIC values indicate effectiveness against resistant strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.